

# Application Notes and Protocols for In Vivo Studies with BI-3663

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of **BI-3663**, a potent and selective Proteolysis Targeting Chimera (PROTAC) for Focal Adhesion Kinase (FAK).

### Introduction to BI-3663

**BI-3663** is a highly selective PROTAC that induces the degradation of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[1][2] It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag FAK for proteasomal degradation.[1] [3] This targeted protein degradation offers a powerful tool to study the therapeutic potential of FAK ablation in various disease models, particularly in oncology.

# **Physicochemical and In Vitro Activity Data**

A clear understanding of the physicochemical properties and in vitro potency of **BI-3663** is essential for designing robust in vivo experiments.



| Property             | Value                                                                              | Reference      |
|----------------------|------------------------------------------------------------------------------------|----------------|
| Molecular Formula    | C44H42F3N7O12                                                                      | MedChemExpress |
| Molecular Weight     | 917.84 g/mol                                                                       | MedChemExpress |
| PTK2/FAK IC50        | 18 nM                                                                              | [3]            |
| PTK2/FAK DC50        | 30 nM                                                                              | [3]            |
| In Vitro Degradation | Potently degrades PTK2 in various cell lines, including Hep3B2.1-7 and A549 cells. | [3]            |

# **Solubility and Storage**

Proper handling and storage of BI-3663 are critical to maintain its stability and activity.

| Condition                      | Instructions                                                                                              | Reference      |
|--------------------------------|-----------------------------------------------------------------------------------------------------------|----------------|
| Powder Storage                 | Store at -20°C for up to 3 years or 4°C for up to 2 years.                                                | MedChemExpress |
| Stock Solution (in DMSO)       | Store in aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freezethaw cycles. | MedChemExpress |
| Solubility in DMSO             | Up to 300 mg/mL (requires sonication).                                                                    | MedChemExpress |
| In Vivo Formulation Solubility | ≥ 7.5 mg/mL in the recommended vehicle.                                                                   | [4]            |

# In Vivo Study Preparation: Formulation and Administration

While specific in vivo dosage information for **BI-3663** is not publicly available in the reviewed literature, a standard formulation for this compound has been published. Pharmacokinetic (PK)



and maximum tolerated dose (MTD) studies have been performed in mice, indicating its suitability for in vivo use.[5] Researchers should perform dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

### **Recommended Vehicle Formulation**

For in vivo administration, a common vehicle for PROTACs with similar physicochemical properties is a multi-component system designed to enhance solubility and bioavailability.

| Component          | Percentage |
|--------------------|------------|
| DMSO               | 10%        |
| PEG300             | 40%        |
| Tween-80           | 5%         |
| Saline (0.9% NaCl) | 45%        |

This formulation has been shown to achieve a BI-3663 concentration of at least 7.5 mg/mL.[4]

## **Protocol for Preparing the In Vivo Formulation**

This protocol describes the preparation of 1 mL of the dosing solution. Scale the volumes as needed for your experiment, preparing a slight excess to account for any loss during preparation and administration.

#### Materials:

- BI-3663 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% sodium chloride)



- Sterile conical tubes
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended for initial DMSO dissolution)

#### Procedure:

- Prepare a Concentrated Stock Solution in DMSO:
  - Weigh the required amount of BI-3663 powder.
  - Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 75 mg/mL).
  - If necessary, gently warm the solution and use a sonicator to ensure complete dissolution.
    The solution should be clear.

#### Add PEG300:

- In a sterile conical tube, add 400 μL of PEG300.
- Add 100 μL of the concentrated BI-3663 DMSO stock solution to the PEG300.
- Vortex thoroughly until the solution is homogeneous.
- Add Tween-80:
  - To the DMSO/PEG300 mixture, add 50 μL of Tween-80.
  - Vortex again until the solution is clear and uniform.
- Add Saline:
  - Slowly add 450 μL of sterile saline to the mixture.
  - Vortex thoroughly. The final solution should be a clear, homogenous solution.



#### • Final Preparation:

- Visually inspect the solution for any precipitation. If precipitation occurs, the solution may be gently warmed.
- It is highly recommended to prepare this formulation fresh on the day of dosing.

## **Administration Route**

The provided formulation is suitable for intraperitoneal (IP) injection. While other administration routes may be possible, IP injection is a common method for delivering compounds with this type of vehicle in preclinical studies.

Diagram of the In Vivo Formulation Workflow:





Click to download full resolution via product page

Caption: Workflow for preparing BI-3663 for in vivo studies.

# **Signaling Pathway of BI-3663 Action**



**BI-3663** mediates the degradation of FAK through the ubiquitin-proteasome system.



Click to download full resolution via product page

Caption: Mechanism of BI-3663 induced FAK degradation.

# **Experimental Considerations**

- Dose-Response Studies: It is imperative to perform initial dose-response and tolerability studies to identify a safe and effective dose of BI-3663 in your chosen animal model.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the relationship between drug exposure and target degradation, it is advisable to conduct PK/PD studies.
   This involves collecting plasma and tissue samples at various time points after administration to measure BI-3663 concentration and FAK protein levels.



- Control Groups: Appropriate control groups should be included in all in vivo experiments.
  This includes a vehicle control group and potentially a negative control compound that binds to FAK but does not induce its degradation.
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Monitor animals for any signs of toxicity or adverse effects.

By following these guidelines, researchers can effectively prepare and utilize **BI-3663** for in vivo studies to explore the therapeutic potential of FAK degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with BI-3663]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2384880#how-to-prepare-bi-3663-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com